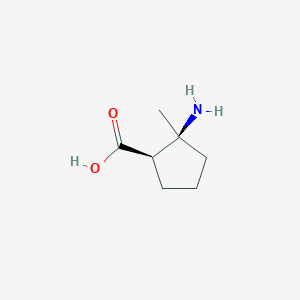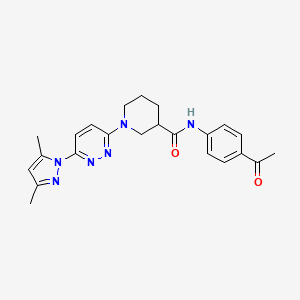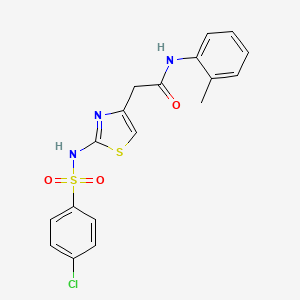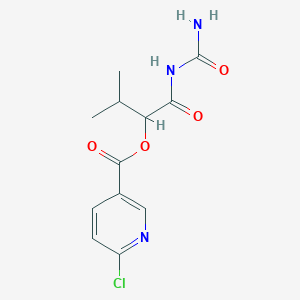
2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is "2-(3,5-Dimethylphenyl)acetic acid" . It’s a solid substance with a molecular weight of 164.2 . It’s stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylphenyl)acetic acid” is represented by the InChI code: 1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) .Chemical Reactions Analysis
There’s a study on the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which could be related to the compound you’re interested in .Physical And Chemical Properties Analysis
The physical form of “2-(3,5-Dimethylphenyl)acetic acid” is solid . It’s stored in a dry room at normal temperature .Applications De Recherche Scientifique
Photoreleasable Protecting Groups
A study introduces 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This application is significant for its direct photolysis leading to the formation of carboxylic acids in nearly quantitative yields without the need for a photosensitizer. The process is based on efficient intramolecular hydrogen abstraction, highlighting its potential in synthetic organic chemistry and biochemistry for the temporary protection of carboxylic acid functionalities (Klan, Zabadal, & Heger, 2000).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and demonstrate selective sensitivity to benzaldehyde derivatives through characteristic luminescence. These findings suggest that dimethylphenyl derivatives can serve as effective components in the development of new fluorescence sensors for chemical detection (B. Shi et al., 2015).
Synthesis and Material Properties
The synthesis and characterization of new diacid monomers and poly(ester-imide)s incorporating a dimethylphenyl-based dioxoisoindoline structure have been studied. These compounds exhibit excellent solubility in polar aprotic solvents and display enhanced thermal stability, indicating their potential use in high-performance materials (Ruaa Jameel Kamel, M. A. Mutar, & Farah Safi Khlewee, 2019).
Fluorescent Property Evaluation
The fluorescent properties of 1,3,5-triaryl-2-pyrazolines synthesized from dimethylphenyl derivatives have been explored. These compounds exhibit fluorescence in the blue region of the visible spectrum, suggesting their applicability in materials science for developing new fluorescent materials (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).
Crystal Engineering and Supramolecular Assemblies
Research on the crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid demonstrates how dimethylphenyl derivatives participate in forming complex structures. These studies contribute to understanding molecular interactions and designing novel materials with specific properties (K. Arora & V. Pedireddi, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-5-10(2)7-12(6-9)18-15(19)13-4-3-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZZZFAHGCBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide](/img/structure/B2765415.png)
![(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2765416.png)



![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)
![Methyl 4-fluoro-3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2765423.png)
![2,5-difluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2765424.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2765426.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)


